![molecular formula C24H32N2O3S2 B4861493 N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4861493.png)
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the cyclohexylsulfanyl group: This can be achieved by reacting cyclohexylthiol with an appropriate alkylating agent under basic conditions.
Preparation of the benzamide core: This involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride in the presence of a base to form the N-(2-methylbenzyl)benzamide.
Coupling of the intermediates: The final step involves coupling the cyclohexylsulfanyl intermediate with the N-(2-methylbenzyl)benzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
N-[2-(cyclohexylsulfanyl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S2/c1-19-8-6-7-9-21(19)18-26(31(2,28)29)22-14-12-20(13-15-22)24(27)25-16-17-30-23-10-4-3-5-11-23/h6-9,12-15,23H,3-5,10-11,16-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAFZHXRBMZVRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCCSC3CCCCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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